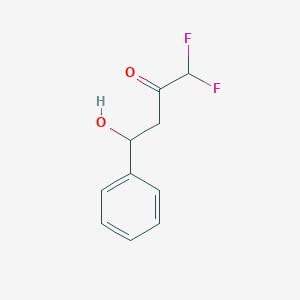

1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

1,1-difluoro-4-hydroxy-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H10F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,8,10,13H,6H2 |

InChI Key |

BZSPOPSTYPLAJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C(F)F)O |

Origin of Product |

United States |

Strategic Importance of Fluorinated β Hydroxy Ketones in Synthetic Organic Chemistry

The fluorinated β-hydroxy ketone moiety is a valuable structural unit in synthetic organic chemistry due to the unique combination of functionalities and the influential effects of the fluorine atoms. The incorporation of fluorine, particularly as a gem-difluoro group (CF2) adjacent to a carbonyl, confers strategically important properties that are leveraged extensively in medicinal chemistry and beyond.

The primary influence of the α,α-difluoro substitution is the powerful electron-withdrawing effect it exerts on the adjacent ketone. researchgate.net This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netmdpi.com This heightened reactivity is the cornerstone of the application of α,α-difluoroketones as potent enzyme inhibitors. researchgate.net Specifically, they are highly effective inhibitors of hydrolytic enzymes such as serine and cysteine proteases. mdpi.comnih.gov The ketone group in these molecules can react with a nucleophilic residue (like the hydroxyl of serine or thiol of cysteine) in the enzyme's active site to form a stable hemiacetal or hemithioacetal adduct, effectively deactivating the enzyme. researchgate.net

Furthermore, the gem-difluoroalkene group is considered a valuable bioisostere for a carbonyl group. Replacing a native ketone in a biologically active molecule with a difluoroalkene can lead to improved metabolic stability and target specificity. chemrxiv.org Consequently, difluorinated ketones like 1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one serve as crucial synthetic intermediates for accessing these and other complex fluorinated molecules. researchgate.net The strategic placement of fluorine can lead to enhanced pharmacokinetic properties in drug candidates, including better membrane permeability and resistance to metabolic degradation. nbinno.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Difluoro 4 Hydroxy 4 Phenylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Ketones

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds, including fluorinated ketones. The presence of the highly sensitive 19F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful spectroscopic handle. wikipedia.org For a molecule like 1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one, a combination of 19F, 1H, and 13C NMR, often enhanced by multi-dimensional techniques, allows for a comprehensive analysis of its molecular structure. nih.gov

19F NMR Spectroscopic Analysis and Chemical Shift Anisotropy

19F NMR spectroscopy is particularly informative for fluorinated compounds due to its high receptivity and a chemical shift dispersion that is significantly larger than for proton NMR, spanning approximately 800 ppm. wikipedia.org This wide range minimizes signal overlap and enhances spectral resolution. For this compound, the two fluorine atoms are chemically equivalent, and their signal is expected to appear as a triplet due to coupling with the two adjacent methylene (B1212753) protons (3JHF). The chemical shift (δF) for difluoromethylene groups adjacent to a carbonyl group typically falls within a characteristic region of the spectrum.

Chemical Shift Anisotropy (CSA) is a phenomenon where the nuclear shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. While CSA is averaged out in solution-state NMR due to rapid molecular tumbling, it is a significant factor in solid-state NMR, providing information about the electronic environment and symmetry around the fluorine nuclei. For the -CF2- group in the solid state, CSA would provide insights into the local electronic structure influenced by the adjacent carbonyl and the rest of the molecule.

| Nucleus | Expected Chemical Shift (δ) range (ppm) | Multiplicity | Coupling Constant |

|---|---|---|---|

| F-1, F-1' | -100 to -125 | Triplet (t) | 3JHF (with H-3) |

1H and 13C NMR Investigations of Coupling Constants and Chemical Environments

1H and 13C NMR spectra provide the carbon-hydrogen framework of the molecule. The presence of fluorine atoms introduces characteristic splitting patterns due to heteronuclear coupling (JHF and JCF), which are invaluable for confirming the position of fluorination.

In the 1H NMR spectrum, the methylene protons at the C-3 position, adjacent to the difluoro group, would likely appear as a triplet of triplets, resulting from coupling to the two fluorine atoms at C-1 (3JHF) and the single methine proton at C-4 (3JHH). The methine proton at C-4 would be split by the C-3 methylene protons and the hydroxyl proton. The methyl protons at the C-1 position in the non-fluorinated analog would be a singlet, but in this compound, this position is fluorinated. chegg.com The phenyl group protons would appear in the aromatic region.

In the 13C NMR spectrum, the carbon signals are split by adjacent fluorine atoms. The C-1 signal (CF2) would appear as a triplet due to one-bond C-F coupling (1JCF). The carbonyl carbon (C-2) and the methylene carbon (C-3) would also show splitting due to two-bond (2JCF) and three-bond (3JCF) couplings, respectively. These coupling constants provide definitive evidence for the connectivity around the fluorinated center.

| Proton Position | Expected Chemical Shift (δ) range (ppm) | Multiplicity | Coupling(s) |

|---|---|---|---|

| H-3 (CH2) | 3.0 - 3.5 | Triplet of Doublets (td) or Multiplet (m) | 3JHF, 3JHH |

| H-4 (CH) | 5.0 - 5.5 | Multiplet (m) | 3JHH |

| OH | Variable (2.0 - 4.0) | Broad Singlet (br s) or Doublet (d) | 3JHH |

| Phenyl (C6H5) | 7.2 - 7.5 | Multiplet (m) | nJHH |

| Carbon Position | Expected Chemical Shift (δ) range (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |

|---|---|---|---|

| C-1 (CF2) | 110 - 125 | Triplet (t) | 1JCF: 230-250 |

| C-2 (C=O) | 195 - 205 | Triplet (t) | 2JCF: 25-35 |

| C-3 (CH2) | 45 - 55 | Triplet (t) | 3JCF: 5-10 |

| C-4 (CH) | 65 - 75 | Singlet (s) or small doublet | - |

| Phenyl (C6H5) | 125 - 145 | Singlets (s) | - |

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides essential data, multi-dimensional NMR experiments are crucial for unambiguous assignment and detailed structural analysis of complex molecules like fluorinated ketones. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal scalar coupling between protons, confirming the connectivity from the C-4 methine proton to the C-3 methylene protons. longdom.org

HSQC/HETCOR (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded nuclei, typically 1H and 13C. It would be used to definitively assign which protons are attached to which carbon atoms. A 1H-19F HETCOR could also be employed to observe correlations between protons and fluorine atoms, particularly the coupling between H-3 and the geminal fluorines. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies nuclei that are close in space, providing information about the molecule's stereochemistry and conformation. longdom.org For this compound, a NOESY experiment could show through-space interactions between the phenyl protons and the protons on the butanone backbone, helping to define the preferred conformation in solution.

Mass Spectrometry for High-Resolution Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular mass of this compound (C10H10F2O2). This allows for the calculation of its exact molecular formula, confirming the identity of the compound.

Electron Impact (EI) ionization typically induces extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of ketones is often predictable. libretexts.org For the title compound, several key fragmentation pathways are expected:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common pathway for ketones. youtube.com This could lead to the loss of a ·CH2CF2H radical or a ·CH(OH)Ph radical, resulting in acylium ions.

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available for transfer to the carbonyl oxygen. youtube.com However, in this specific structure, the γ-position is the phenyl ring, making a classic McLafferty rearrangement unlikely.

Loss of Small Molecules: The fragmentation pattern would likely show peaks corresponding to the loss of stable neutral molecules, such as H2O from the hydroxyl group, or HF. whitman.edu The loss of fluorine radicals (·F) is also possible. whitman.edu

Phenyl Group Fragmentation: The phenyl cation (C6H5+) at m/z 77 and related aromatic fragments are expected.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 200.06 | [C10H10F2O2]+• | Molecular Ion (M+•) |

| 182 | [M - H2O]+• | Loss of water |

| 180 | [M - HF]+• | Loss of hydrogen fluoride |

| 121 | [C7H5O2]+ | α-Cleavage (loss of ·CH(OH)Ph) |

| 107 | [C7H7O]+ | Benzylic cleavage (loss of ·CH2COCF2H) |

| 105 | [C7H5O]+ | Benzoyl cation |

| 77 | [C6H5]+ | Phenyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm-1, characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm-1, while aliphatic C-H stretches (from the CH2 and CH groups) will be observed just below 3000 cm-1.

C=O Stretch: A strong, sharp absorption corresponding to the ketone carbonyl stretch is expected. The presence of electronegative fluorine atoms on the α-carbon typically shifts the C=O stretching frequency to a higher wavenumber (hypsochromic shift) compared to non-fluorinated ketones. This peak is anticipated in the range of 1730-1750 cm-1.

C-F Stretches: Strong absorptions corresponding to the C-F bond stretching vibrations are expected in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm-1.

C=C Stretches: Aromatic C=C stretching vibrations from the phenyl ring will produce several bands of variable intensity in the 1450-1600 cm-1 region.

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of non-polar bonds, such as the aromatic ring C=C breathing modes.

| Vibrational Mode | Expected Frequency Range (cm-1) | Expected Intensity (IR) |

|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=O stretch | 1730 - 1750 | Strong, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| C-F stretch | 1100 - 1300 | Strong |

Computational and Theoretical Investigations into the Reactivity and Structure of 1,1 Difluoro 4 Hydroxy 4 Phenylbutan 2 One

Solvent Effects and Catalytic Influence on Reaction Pathways

The polarity, proticity, and coordinating ability of the solvent medium can alter the stability of transition states and intermediates, such as enolates. researchgate.netnih.gov Similarly, the choice of catalyst—whether it be a metal complex, an organocatalyst, or a biocatalyst—determines the specific mechanism and stereochemical outcome of the carbon-carbon bond formation. researchgate.netescholarship.org

Solvent Influence on Reactivity and Intermediate Stabilization

Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to evaluate the effect of solvents on molecular structures and reaction energetics. researchgate.net For reactions involving fluorinated ketones, the solvent's dielectric constant and its ability to form hydrogen bonds are paramount. nih.govresearchgate.net Solvents can significantly impact the keto-enol tautomerism, which is a crucial step in reactions like the aldol (B89426) addition. In the synthesis of related α,α-difluoro-β-amino ketones, for instance, switching the solvent from tetrahydrofuran (B95107) (THF) to pyridine (B92270) was found to dramatically increase the reaction yield from 20% to 54%, highlighting the solvent's role in facilitating the generation of the reactive difluoroenolate intermediate. nih.gov

Furthermore, computational studies have shown that solvent-bonding can alter the reactivity of key intermediates. In the oxidation of α-difluoro(thio)methylated carbanions, the choice of solvent can switch the selectivity of the reaction, leading to different products under otherwise identical conditions. researchgate.net This underscores the power of the solvent to direct reaction pathways by selectively stabilizing certain transition states over others.

The table below summarizes the observed effects of different solvents on reactions involving α,α-difluoroketone motifs, based on experimental and computational findings.

Table 1: Influence of Solvent on Reactions Involving α,α-Difluoroketone Moieties

| Reaction Type | Solvent | Observation | Reference |

| α,α-difluoro-β-amino ketone synthesis | Pyridine | Increased yield (54%) compared to THF. | nih.gov |

| α,α-difluoro-β-amino ketone synthesis | Tetrahydrofuran (THF) | Low yield (20%) observed. | nih.gov |

| Fluorination of 1,3-diketones | Acetonitrile (MeCN) | Effective medium for monofluorination and subsequent difluorination. beilstein-journals.org | |

| Oxidation of α-difluoro carbanions | Not Specified | Solvent-bonding can alter reactivity and switch oxidation selectivities. researchgate.net |

Catalytic Systems in Aldol Reactions

The synthesis of 1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one and its analogs is typically an aldol reaction, which is highly dependent on the catalyst used. Various catalytic systems have been developed to control the efficiency and enantioselectivity of this transformation.

Organocatalysis: Chiral organocatalysts, such as those based on prolinamide and thiourea, have been successfully employed in the enantioselective cross-aldol reaction of aryl ketones with α-fluorinated ketones. researchgate.netresearchgate.net For example, bifunctional iminophosphorane (BIMP) superbases have been shown to provide the strong Brønsted basicity required for the rapid formation of the aryl enolate, leading to a 1400-fold rate enhancement and high enantioselectivity (up to >99:1 e.r.). researchgate.net The non-fluorinated analog, (R)-4-hydroxy-4-phenylbutan-2-one, has been synthesized using a recyclable, solvent-free N-PEG-(L)-prolinamide organocatalyst, achieving a 95% yield and 91% enantiomeric excess (ee). researchgate.net

Metal-Based Catalysis: Lewis acid catalysts are also prominent. Ytterbium triflate (Yb(OTf)₃), in the presence of NaCl and water in acetonitrile, has been used to catalyze the decarboxylative aldol reaction of β-oxo-α,α-difluoropropanoates to afford 2,2-difluoro-3-hydroxypropan-1-ones in excellent yields. acs.org This demonstrates the utility of metal salts in promoting the formation of difluoroenolate intermediates for subsequent C-C bond formation. acs.org

Biocatalysis: Enzymes, specifically aldolases, offer a green and highly selective alternative for synthesizing chiral organofluorines. escholarship.org Type II pyruvate (B1213749) aldolases have been discovered to utilize fluoropyruvate as a substrate, enabling biocatalytic fluoro-aldol reactions. This enzymatic approach allows for the formation of fluorinated products with specific stereocenters under mild, aqueous conditions. escholarship.org

The following table details the performance of various catalysts in the synthesis of α,α-difluoro-β-hydroxy ketones and related structures.

Table 2: Performance of Different Catalytic Systems

| Catalyst Type | Specific Catalyst | Reactants | Solvent/Conditions | Outcome | Reference |

| Organocatalyst | Bifunctional iminophosphorane (BIMP) | Aryl methyl ketones + α-fluorinated ketones | Not Specified | High enantioselectivity (up to >99:1 e.r.) | researchgate.net |

| Organocatalyst | N-PEG-(L)-prolinamide | Acetone + Benzaldehyde (B42025) | Solvent-free | 95% yield, 91% ee (for non-fluorinated analog) | researchgate.net |

| Metal Catalyst | Yb(OTf)₃ / NaCl | β-keto-α,α-difluoro ester + Aldehydes | Acetonitrile / H₂O | Excellent yields | acs.org |

| Biocatalyst | Type II Pyruvate Aldolase (HpcH family) | Fluoropyruvate + Aldehydes | Aqueous buffer | Biocatalytic C-C bond formation | escholarship.org |

Reaction Pathways and Synthetic Transformations of 1,1 Difluoro 4 Hydroxy 4 Phenylbutan 2 One

Reactivity of the Carbonyl Group: Nucleophilic Additions and Derivatives

The carbonyl group in 1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one is highly activated towards nucleophilic attack. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, rendering it significantly more electrophilic than its non-fluorinated ketone counterparts.

This enhanced electrophilicity facilitates reactions with a wide range of nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) would readily add to the carbonyl, yielding tertiary alcohols after an aqueous workup. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would proceed efficiently to produce the corresponding 1,1-difluoro-1,4-diol.

Furthermore, the activated carbonyl group readily forms various derivatives upon reaction with nitrogen-based nucleophiles. wikipedia.org The reaction with hydrazine (B178648) or its derivatives, such as phenylhydrazine, leads to the formation of the corresponding hydrazones. wikipedia.org This type of transformation is common for ketones and aldehydes and serves as a method for both characterization and further functionalization. wikipedia.org Specifically, difluoromethyl ketone hydrazones can be prepared from aldehyde hydrazones and halodifluorinated reagents, indicating the utility of hydrazone chemistry in synthesizing fluorinated compounds. nih.gov

Table 1: Examples of Nucleophilic Reactions at the Carbonyl Group

| Reactant/Reagent | Product Type | Notes |

| Hydrazine (N₂H₄) | Hydrazone | Proceeds readily due to the electrophilic nature of the carbonyl carbon. |

| Phenylhydrazine | Phenylhydrazone | Used for creating stable, crystalline derivatives. |

| Hydroxylamine (NH₂OH) | Oxime | Forms oximes which can be rearranged (Beckmann rearrangement). |

| Sodium Borohydride (NaBH₄) | Diol | Reduces the ketone to a secondary alcohol. |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Adds an alkyl group to the carbonyl carbon. |

Transformations of the Hydroxyl Moiety: Oxidation, Esterification, and Etherification

The secondary benzylic hydroxyl group at the C4 position exhibits reactivity characteristic of alcohols, allowing for oxidation, esterification, and etherification reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, which would result in the formation of 1,1-difluoro-4-phenylbutane-2,4-dione. Mild oxidizing agents are typically preferred to avoid side reactions. Pyridinium chlorochromate (PCC) is an effective reagent for the oxidation of secondary alcohols to ketones, often carried out in a solvent like dichloromethane. doaj.orgugm.ac.idchadsprep.com Other modern oxidation methods like the Swern or Dess-Martin periodinane oxidations would also be suitable.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The synthesis of β-hydroxy esters is a well-established transformation in organic chemistry. acs.orgacs.org

Etherification: Conversion of the hydroxyl group to an ether can be achieved through methods like the Williamson ether synthesis. jk-sci.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgpearson.com This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from a primary alkyl halide. wikipedia.org Given the secondary nature of the alcohol, care must be taken to choose a non-hindered alkyl halide to minimize competing elimination reactions. jk-sci.commasterorganicchemistry.com

Table 2: Representative Transformations of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Methyl Ether |

Reactions Involving the gem-Difluoroalkyl Group: Selective Fluorine Manipulations

The gem-difluoroalkyl group is generally robust, as the carbon-fluorine bond is exceptionally strong. However, modern synthetic methods have enabled selective C-F bond functionalization, often proceeding through radical intermediates or transition-metal-catalyzed pathways. ccspublishing.org.cn

Selective defluorination or functionalization of a single C-F bond in a CF₂ group is challenging but achievable. nih.gov Such transformations often require specialized reagents, such as frustrated Lewis pairs or photoredox catalysts, to achieve mono-selective functionalization. nih.govresearchgate.net For instance, magnesium metal has been used to promote the hydrodefluorination of trifluoromethyl arenes to difluoromethyl arenes, suggesting that reductive pathways could potentially be applied to difluoroalkyl ketones. researchgate.net

Another potential pathway involves elimination. If the hydroxyl group at C4 were converted to a good leaving group, base-induced elimination could potentially lead to the formation of a monofluoroalkene, though this would compete with other reaction pathways. The functionalization of gem-difluoroalkenes is a rapidly developing area, highlighting their value as synthetic intermediates. nih.gov

Functionalization of the Phenyl Ring: Electrophilic Aromatic Substitutions and Cross-Coupling Reactions

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to add a halogen atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid (-SO₃H) group.

Friedel-Crafts Acylation/Alkylation: While Friedel-Crafts reactions are often less effective on strongly deactivated rings, they could potentially proceed under forcing conditions.

For cross-coupling reactions like the Suzuki-Miyaura coupling, the phenyl ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. libretexts.orgwikipedia.org For example, if a bromo group were introduced onto the phenyl ring via EAS, the resulting aryl bromide could then be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. harvard.eduresearchgate.net

Table 3: Potential Phenyl Ring Functionalization Reactions

| Reaction Type | Reagents | Position of Substitution | Resulting Moiety |

| Nitration | HNO₃, H₂SO₄ | meta | 3-Nitrophenyl |

| Bromination | Br₂, FeBr₃ | meta | 3-Bromophenyl |

| Suzuki Coupling (post-bromination) | Arylboronic acid, Pd catalyst, base | meta | 3-Arylphenyl |

Rearrangement Reactions and Fragmentations of the Butanone Skeleton

The β-hydroxy ketone motif within this compound makes it a candidate for specific rearrangement and fragmentation reactions.

One notable transformation is the α-ketol rearrangement , which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org While the target molecule is a β-hydroxy ketone, related acid- or base-catalyzed rearrangements could potentially occur, leading to isomeric structures. Because the α-ketol rearrangement is reversible and thermodynamically controlled, it favors the formation of the more stable isomer. wikipedia.org

In mass spectrometry, carbonyl compounds undergo characteristic fragmentation patterns. libretexts.org Ketones often exhibit α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org For this compound, this could lead to the loss of the -CF₂H radical or the -CH₂(CHOH)Ph radical. Another common fragmentation pathway for ketones with sufficiently long alkyl chains is the McLafferty rearrangement , which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. libretexts.orgwikipedia.org This would result in the loss of a neutral alkene molecule. libretexts.org

Under certain conditions, retro-aldol reactions can occur, cleaving the C2-C3 bond. This base-catalyzed fragmentation would break the molecule into benzaldehyde (B42025) and 1,1-difluoroacetone.

Applications of 1,1 Difluoro 4 Hydroxy 4 Phenylbutan 2 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Fluorinated Heterocyclic Compounds

The bifunctional nature of 1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one makes it an ideal precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The ketone and hydroxyl groups can participate in cyclization reactions with various reagents to form five- and six-membered rings containing nitrogen, oxygen, or sulfur heteroatoms. The presence of the difluoromethylene group adjacent to the carbonyl is expected to influence the regioselectivity of these reactions and impart unique properties to the resulting heterocyclic systems.

Potential Heterocyclic Scaffolds from this compound

| Reagent | Potential Heterocycle | Significance of Fluorination |

| Hydrazine (B178648) derivatives | Fluorinated pyrazoles | Enhanced biological activity, metabolic stability |

| Hydroxylamine | Fluorinated isoxazoles | Bioisosteric replacement, altered electronic properties |

| Amidines | Fluorinated pyrimidines | Key pharmacophores in drug discovery |

| Thiourea | Fluorinated thiophenes | Modulation of physicochemical properties |

Detailed research into these specific transformations would be necessary to fully elucidate reaction conditions and outcomes. However, the established reactivity of β-hydroxy ketones provides a strong foundation for these synthetic explorations.

Role in the Construction of Advanced Organic Scaffolds

Beyond the synthesis of simple heterocycles, this compound can serve as a valuable building block for the construction of more complex and advanced organic scaffolds. The hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions. The difluoromethyl ketone moiety can undergo a range of transformations, including reductions, additions, and condensations, to build molecular complexity.

For instance, the hydroxyl group could be protected, followed by olefination of the ketone to introduce a new carbon-carbon double bond. Subsequent modifications of the phenyl ring and the newly introduced functional groups could lead to diverse and intricate molecular architectures. The inherent chirality at the C4 position also presents opportunities for asymmetric synthesis, leading to enantiomerically pure and complex fluorinated molecules.

Intermediacy in the Synthesis of Fluorinated Analogs with Potential Research Applications

The strategic placement of the difluoromethyl group in this compound makes it a key intermediate for the synthesis of a wide array of fluorinated analogs of biologically active compounds and research probes. The difluoromethylene group can act as a bioisostere for a carbonyl group or a hydroxylated carbon center, a common strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.

Potential Fluorinated Analogs Derived from this compound

| Transformation | Resulting Functional Group | Potential Application |

| Reduction of ketone | 1,1-Difluoro-2-hydroxy | Mimic of diol functionalities |

| Nucleophilic addition to ketone | Tertiary alcohol | Introduction of new substituents |

| Dehydration | α,β-Unsaturated difluoroalkene | Michael acceptors, dienophiles |

| Baeyer-Villiger oxidation | Difluoroester | Bioisosteres of esters and amides |

The synthesis of these fluorinated analogs from this compound would provide valuable tools for chemical biology and medicinal chemistry research, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Comparative Analysis of 1,1 Difluoro 4 Hydroxy 4 Phenylbutan 2 One with Non Fluorinated and Analogous Compounds

Impact of gem-Difluorination on Molecular Conformation and Electronic Properties

The introduction of a gem-difluoro unit adjacent to a carbonyl group in 1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one induces significant changes in its molecular conformation and electronic landscape compared to the non-fluorinated analog.

Molecular Conformation:

The high electronegativity and steric demand of the two fluorine atoms influence the torsional angles of the molecule. The C-F bonds are highly polarized, leading to strong dipole-dipole interactions that can favor specific conformations. For instance, the gauche effect, an exception to steric hindrance, may play a role where a gauche conformation is preferred over an anti conformation due to stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent C-H or C-C σ bonding orbitals. This can lead to a more folded or rigid conformation in this compound compared to the more flexible 4-hydroxy-4-phenylbutan-2-one (B3053436).

Electronic Properties:

The primary electronic effect of the gem-difluoro group is its strong electron-withdrawing nature through inductive effects (-I effect). This has several key consequences:

Increased Electrophilicity of the Carbonyl Carbon: The two fluorine atoms pull electron density away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack.

Lowering of Orbital Energies: The strong inductive effect stabilizes the molecular orbitals, lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry, which enhances the thermal and metabolic stability of the fluorinated compound.

Acidity of α-Protons: While the target molecule lacks α-protons on the fluorinated carbon, in analogous compounds with remaining α-protons, gem-difluorination would significantly increase their acidity.

| Property | Impact of gem-Difluorination | Consequence for this compound |

|---|---|---|

| Conformation | Increased rigidity, potential for gauche effect | More defined three-dimensional structure |

| Electrophilicity of C=O | Strongly increased due to inductive effect | Higher reactivity towards nucleophiles |

| HOMO/LUMO Energies | Lowered, leading to altered reactivity and spectral properties | Shift in UV-Vis absorption, altered reaction kinetics |

| Bond Strengths | Strong C-F bonds | Increased thermal and metabolic stability |

Differential Reactivity Profiles of Fluorinated vs. Non-Fluorinated β-Hydroxy Ketones

The altered electronic properties of this compound lead to a distinct reactivity profile compared to 4-hydroxy-4-phenylbutan-2-one.

The enhanced electrophilicity of the carbonyl carbon in the difluorinated compound makes it more reactive towards a wide range of nucleophiles. Reactions such as additions, reductions, and condensations are generally expected to proceed at a faster rate. For example, the reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) would likely be more facile for the fluorinated analog.

Conversely, reactions that involve the enolization of the ketone are significantly affected. The presence of the gem-difluoro group prevents enolization at the C1 position. In contrast, 4-hydroxy-4-phenylbutan-2-one can readily form an enolate at the C1 position, which is a key intermediate in many reactions, such as aldol (B89426) condensations and α-halogenation.

Furthermore, the stability of hydrates or hemiketals formed upon addition of water or alcohols to the carbonyl group is significantly increased for fluorinated ketones. nih.gov The electron-withdrawing fluorine atoms stabilize the gem-diol structure, and in aqueous solutions, this compound is expected to exist in equilibrium with its hydrate (B1144303) to a much greater extent than its non-fluorinated counterpart. This can influence reaction outcomes in protic solvents.

| Reaction Type | This compound | 4-hydroxy-4-phenylbutan-2-one |

|---|---|---|

| Nucleophilic addition to C=O | Faster due to increased electrophilicity | Slower |

| Enolization at C1 | Not possible | Readily occurs |

| Hydrate/Hemiketal formation | Equilibrium favors hydrate/hemiketal | Equilibrium favors ketone |

Stereochemical Outcomes in Comparative Synthetic Transformations

The presence of the gem-difluoro group can exert a significant influence on the stereochemical outcome of reactions, particularly those involving the creation of new stereocenters.

In reactions such as the reduction of the carbonyl group or the addition of a nucleophile to the carbonyl, the steric bulk and electronic nature of the CF2 group can influence the facial selectivity of the attack. For instance, in the reduction of the ketone to the corresponding alcohol, the approach of the reducing agent may be directed by the fluorine atoms, potentially leading to a different diastereomeric ratio compared to the reduction of the non-fluorinated analog.

Furthermore, in asymmetric synthesis, the fluorine atoms can act as powerful stereodirecting groups. Chiral catalysts may interact differently with the fluorinated substrate due to dipole-dipole interactions or hydrogen bonding with the fluorine atoms, leading to enhanced enantioselectivity in some cases. The synthesis of the non-fluorinated (R)-4-hydroxy-4-phenylbutan-2-one has been achieved with high enantioselectivity using organocatalysts. researchgate.net Similar strategies applied to a precursor of the difluorinated compound could potentially lead to different levels of stereocontrol.

Theoretical Insights into Fluorine's Influence on Reaction Pathways and Stability

Theoretical calculations, such as Density Functional Theory (DFT), provide valuable insights into how gem-difluorination impacts reaction pathways and molecular stability.

Reaction Pathways: Computational studies on fluorinated ketones have shown that the activation barriers for nucleophilic additions are generally lower compared to their non-fluorinated counterparts. This is a direct consequence of the stabilization of the electron-rich transition state by the electron-withdrawing fluorine atoms. The reaction profile for a nucleophilic attack on this compound would show a smaller energy gap between the reactants and the transition state compared to the non-fluorinated analog.

| Theoretical Parameter | Influence of gem-Difluorination | Predicted Effect for this compound |

|---|---|---|

| Activation Energy (Nucleophilic Addition) | Lowered | Faster reaction rates |

| Heat of Formation | More negative (more stable) | Higher thermodynamic stability |

| Hydrate Stability | Significantly increased | Equilibrium shift towards the hydrate in aqueous media |

Q & A

Q. What are the common synthetic routes for 1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, including halogenation and ketone formation. For example, structurally similar difluorinated ketones are synthesized via nucleophilic substitution using fluorinating agents (e.g., DAST or Deoxo-Fluor) followed by oxidation or condensation reactions . Challenges include controlling regioselectivity during fluorination and minimizing side reactions (e.g., over-fluorination). Purification often requires column chromatography or recrystallization due to the compound’s polarity and sensitivity to moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments, with shifts typically between -100 to -200 ppm for CF groups. NMR reveals hydroxyl proton signals (~5 ppm, broad) and phenyl protons (7.2–7.6 ppm) .

- X-ray Crystallography : Determines precise spatial arrangement of the difluoro and hydroxyl groups, critical for understanding reactivity (e.g., SHELX software for structure refinement) .

- IR Spectroscopy : Strong C=O stretch (~1700 cm) and O-H stretch (~3200 cm) confirm ketone and hydroxyl functionalities .

Advanced Research Questions

Q. How do the difluoro and hydroxyl groups influence the compound’s reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?

The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents). However, steric hindrance from the CF group and hydrogen bonding from the hydroxyl group can modulate reaction rates and regioselectivity. Comparative studies with non-fluorinated analogs (e.g., 4-phenylbutan-2-one) show slower enolate formation but higher stability of fluorinated intermediates .

Q. What computational methods are recommended to model the electronic effects of the difluoro substituent, and how do these align with experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are effective for modeling electrostatic potential maps and frontier molecular orbitals. These models predict enhanced electrophilicity at the carbonyl carbon, consistent with experimental observations of faster nucleophilic attack. Discrepancies in transition-state energies may arise due to solvation effects, requiring explicit solvent models (e.g., PCM) for accuracy .

Applications in Biological Research

Q. What in vitro assays are suitable for studying the bioactivity of this compound, based on structurally similar compounds?

Derivatives of difluorinated ketones have been evaluated in:

- Enzyme Inhibition Assays : Fluorinated analogs inhibit enzymes like trypanothione reductase (IC ~10 µM), relevant for antiparasitic drug discovery. Adjust assay conditions (e.g., pH 7.4, 37°C) to account for the compound’s solubility in aqueous buffers .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ) track intracellular distribution via autoradiography .

Addressing Data Contradictions

Q. How can researchers resolve discrepancies in reaction yields reported for fluorinated ketones under varying catalytic conditions?

Contradictions often stem from differences in catalyst loading (e.g., Pd/C vs. organocatalysts) or solvent polarity. Systematic optimization via Design of Experiments (DoE) is recommended, with parameters like temperature, solvent (e.g., THF vs. DMF), and catalyst screened in tandem. Reproducibility can be improved by standardizing anhydrous conditions to prevent hydrolysis .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.